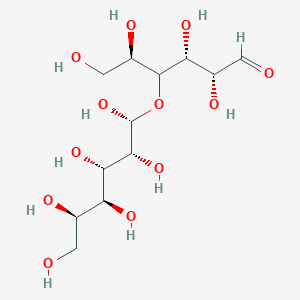
S-(-)-Aminoglutethimide D-Tartrate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral compound that has garnered significant interest in various scientific fields. This compound is a derivative of aminoglutethimide, which is known for its applications in medicine, particularly in the treatment of certain cancers and endocrine disorders. The addition of the D-tartrate salt enhances its solubility and stability, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process begins with the preparation of racemic aminoglutethimide, which is then reacted with D-tartaric acid to form diastereomeric salts. These salts are separated through crystallization, and the desired this compound is isolated.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced crystallization techniques and continuous monitoring of reaction parameters are employed to achieve consistent quality.
化学反応の分析
Types of Reactions
S-(-)-Aminoglutethimide D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
S-(-)-Aminoglutethimide D-Tartrate Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent and in the synthesis of other chiral compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential in treating endocrine disorders and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用機序
The mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt involves the inhibition of specific enzymes, such as aromatase and steroidogenic enzymes. By inhibiting these enzymes, the compound can reduce the production of certain hormones, which is beneficial in treating hormone-dependent cancers and endocrine disorders. The molecular targets include aromatase and other enzymes involved in steroid biosynthesis.
類似化合物との比較
Similar Compounds
Aminoglutethimide: The parent compound, used in similar medical applications.
D-Tartrate Salts of Other Compounds: Similar salts used to enhance solubility and stability of various drugs.
Uniqueness
S-(-)-Aminoglutethimide D-Tartrate Salt is unique due to its chiral nature and the specific combination of aminoglutethimide with D-tartaric acid. This combination enhances its solubility, stability, and effectiveness in various applications, making it a valuable compound in scientific research and medicine.
特性
分子式 |
C17H22N2O8 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m1./s1 |
InChIキー |
DQUXPVVSVXIQNE-BTQNPOSSSA-N |
異性体SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)

![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
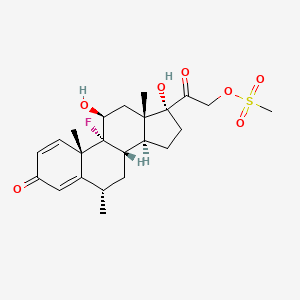
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
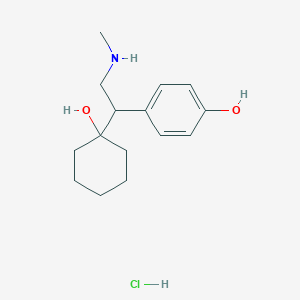

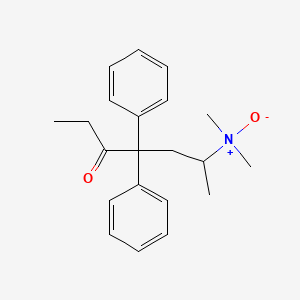


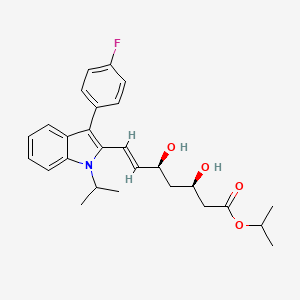

![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
